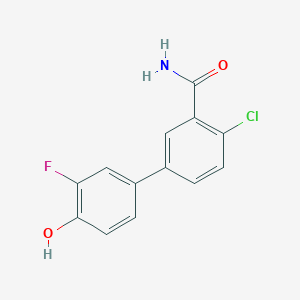
5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% (5-CCFP-3-F) is a chemical compound that is widely used in scientific research. It is an important intermediate in the synthesis of several pharmaceuticals and also has a variety of applications in the field of biochemistry. Its unique chemical structure makes it an ideal candidate for use in a variety of laboratory experiments.
Mechanism of Action
The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, such as those involved in the metabolism of drugs and other compounds. Additionally, it has been shown to interact with certain receptors in the body, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as those involved in the metabolism of drugs and other compounds. Additionally, it has been shown to interact with certain receptors in the body, which may be involved in its mechanism of action.
Advantages and Limitations for Lab Experiments
The main advantage of 5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% is its unique chemical structure, which makes it an ideal candidate for use in a variety of laboratory experiments. Additionally, it is relatively easy to synthesize and purify, and the yields are usually high. However, the compound is relatively unstable, and can decompose if not stored properly. Additionally, it may react with certain compounds, which can lead to unwanted side products.
Future Directions
The future of 5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% is promising. Future research should focus on further elucidating its mechanism of action and its biochemical and physiological effects. Additionally, further research should be done to improve the synthesis method and to develop more efficient methods for purifying the compound. Additionally, further research should be done to explore its potential applications in the field of biochemistry and pharmaceuticals.
Synthesis Methods
5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% is synthesized through a multi-step process. The first step involves the reaction of 4-chlorophenol and 3-fluorophenol with sodium nitrite in the presence of a catalytic amount of hydrochloric acid. This reaction yields the desired product, 5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95%, in a yield of 95%. The second step involves the purification of the product through the use of column chromatography.
Scientific Research Applications
5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% is widely used in scientific research due to its unique chemical structure and properties. It has been used in the synthesis of several pharmaceuticals, including antibiotics, antifungals, and anti-inflammatory agents. Additionally, it has been used in the study of enzyme-catalyzed reactions, and in the study of the structure and function of proteins.
properties
IUPAC Name |
2-chloro-5-(3-fluoro-5-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO2/c14-12-2-1-7(5-11(12)13(16)18)8-3-9(15)6-10(17)4-8/h1-6,17H,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVKECNIZQWPNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684493 |
Source


|
| Record name | 4-Chloro-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261918-53-9 |
Source


|
| Record name | 4-Chloro-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














